molecular formula C80H104ClN15O14 B1664252 N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide CAS No. 135215-95-1

N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide

Cat. No.: B1664252
CAS No.: 135215-95-1
M. Wt: 1535.2 g/mol
InChI Key: MYQHHFWUBCQSGU-CQURSZNJSA-N
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Description

A 75998 is an inhibitor of leuteinizing hormone-releasing hormone. It is a synthetic antagonist of leuteinizing hormone releasing hormone with potential for treatment of hormone-sensitive cancers and endometriosis.

Scientific Research Applications

  • Pharmacological Applications :

    • Certain compounds structurally similar to the one mentioned have been studied for their potential in pharmacology, particularly as opioid receptor antagonists. For example, Grimwood et al. (2011) explored a compound with high affinity for human κ-opioid receptors, suggesting potential in treating depression and addiction disorders (Grimwood et al., 2011).
  • Heterocyclic Chemistry :

    • Complex heterocyclic compounds like the one you described have been synthesized for various purposes. Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, showcasing the versatility of such compounds in chemical synthesis (Dyachenko et al., 2019).
  • Antifungal Applications :

    • Compounds with intricate structures including amino acids have been evaluated for antifungal properties. Flores-Holguín et al. (2019) examined the chemical reactivity of antifungal tripeptides using conceptual density functional theory, indicating their potential in drug design (Flores-Holguín et al., 2019).
  • Antitumor and Antioxidant Activities :

    • Similar complex molecules have been synthesized and evaluated for their antitumor and antioxidant activities. Bialy and Gouda (2011) synthesized derivatives showing promising antioxidant activities, highlighting the potential of these compounds in cancer treatment (Bialy & Gouda, 2011).
  • Synthesis of Amino Acids and Peptides :

    • The synthesis of complex amino acids and peptides is another area where such compounds have been applied. Marin et al. (2002) developed a method for synthesizing hydroxylysine, a key amino acid in collagen (Marin et al., 2002).
  • Catalysis and Ligand Design :

    • These compounds can also play a role in catalysis and ligand design, as shown by Franciò et al. (1998), who investigated palladium and platinum complexes with chiral P,N-ligands (Franciò et al., 1998).
  • Non-Linear Optical Properties and Molecular Docking :

    • Jayarajan et al. (2019) synthesized compounds and investigated their non-linear optical properties and molecular docking, useful in understanding molecular interactions (Jayarajan et al., 2019).

Properties

CAS No.

135215-95-1

Molecular Formula

C80H104ClN15O14

Molecular Weight

1535.2 g/mol

IUPAC Name

N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide

InChI

InChI=1S/C80H104ClN15O14/c1-48(2)39-63(73(103)90-62(22-11-12-36-85-49(3)4)80(110)96-38-16-23-68(96)77(107)87-50(5)70(82)100)91-72(102)61(21-10-13-37-86-71(101)58-20-15-35-84-46-58)89-78(108)69(44-53-27-32-60(99)33-28-53)95(7)79(109)67(47-97)94-76(106)66(43-55-17-14-34-83-45-55)93-75(105)65(41-52-25-30-59(81)31-26-52)92-74(104)64(88-51(6)98)42-54-24-29-56-18-8-9-19-57(56)40-54/h8-9,14-15,17-20,24-35,40,45-46,48-50,61-69,85,97,99H,10-13,16,21-23,36-39,41-44,47H2,1-7H3,(H2,82,100)(H,86,101)(H,87,107)(H,88,98)(H,89,108)(H,90,103)(H,91,102)(H,92,104)(H,93,105)(H,94,106)/t50-,61-,62+,63+,64-,65-,66-,67+,68+,69+/m1/s1

InChI Key

MYQHHFWUBCQSGU-CQURSZNJSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

SMILES

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)O)NC)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC(=O)C7=CN=CC=C7)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXXSYXLXPA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 75998
A-75998
N-acetyl-D-2-naphthylalanyl-4-chlorophenylalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-N(epsilon)-nicotinyllysyl-leucyl-N(epsilon)-isopropyllysyl-prolyl-alaninamide acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 2
N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 3
N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 4
N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 5
N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide
Reactant of Route 6
N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide

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